DHPM-93
CAS No.: 1430815-67-0
Cat. No.: VC0525847
Molecular Formula: C29H27F2N3O4
Molecular Weight: 519.5488
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1430815-67-0 |
|---|---|
| Molecular Formula | C29H27F2N3O4 |
| Molecular Weight | 519.5488 |
| IUPAC Name | 4-Methoxybenzyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C29H27F2N3O4/c1-18-27(21-10-5-7-19(15-21)13-14-26(35)36)28(37)34(17-25(32)20-8-3-2-4-9-20)29(38)33(18)16-22-23(30)11-6-12-24(22)31/h2-12,15,25H,13-14,16-17,32H2,1H3,(H,35,36)/t25-/m0/s1 |
| Standard InChI Key | NFZVFQNKUATCFO-VWLOTQADSA-N |
| SMILES | O=C(O)CCC1=CC=CC(C2=C(C)N(CC3=C(F)C=CC=C3F)C(N(C[C@H](N)C4=CC=CC=C4)C2=O)=O)=C1 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Identity
DHPM-93 is identified by its unique chemical structure and the following properties:
-
CAS Number: 1430815-67-0
-
Molecular Formula: C29H27F2N3O4
-
Molecular Weight: 519.5488 g/mol
The molecular structure can be represented through its chemical identifiers:
-
InChI: InChI=1S/C29H27F2N3O4/c1-18-27(21-10-5-7-19(15-21)13-14-26(35)36)28(37)34(17-25(32)20-8-3-2-4-9-20)29(38)33(18)16-22-23(30)11-6-12-24(22)31/h2-12,15,25H,13-14,16-17,32H2,1H3,(H,35,36)/t25-/m0/s1
-
SMILES: O=C(O)CCC1=CC=CC(C2=C(C)N(CC3=C(F)C=CC=C3F)C(N(CC@HC4=CC=CC=C4)C2=O)=O)=C1
Structural Features
DHPM-93 is characterized by its dihydropyrimidinone core structure with several key functional groups:
-
A dihydropyrimidinone ring as the central scaffold
-
Two fluorine atoms on one of the aromatic rings (difluorophenyl group)
-
A carboxylic acid group (propanoic acid chain)
-
An amino group attached to a chiral carbon
-
Three aromatic rings contributing to its binding properties
This complex structure allows for specific interactions with the sodium iodide symporter, contributing to its potent inhibitory activity.
Synthesis and Development
Structure-Activity Relationships
The development of DHPM-93 likely involved extensive structure-activity relationship (SAR) studies. Research on related compounds indicates that modifications at five key positions on the dihydropyrimidone core can significantly affect inhibitory activity against the sodium iodide symporter .
Studies on similar DHPM derivatives reveal that:
-
The type of substitution at the C-4 position (typically an aryl group) significantly affects bioactivity .
-
The unsubstituted phenyl ring in the 4-position of the DHPM core tends to yield the most active compounds compared to those with para-substituted groups like chlorine or benzyloxy .
-
Hydrophobic groups may potentially interfere with binding to target enzymes .
Mechanism of Action
Sodium Iodide Symporter Inhibition
DHPM-93 functions primarily as an inhibitor of the sodium iodide symporter (NIS), the membrane protein responsible for the accumulation of iodide in the thyroid gland. The NIS mediates the active transport of iodide from the bloodstream into thyroid follicular cells, which is a crucial step in thyroid hormone synthesis .
By inhibiting this transport process, DHPM-93 can potentially modulate thyroid function and protect against radioactive iodine uptake. This mechanism has important implications for both thyroid disorders and radioprotection in cases of nuclear accidents or radiological emergencies.
Research Findings and Applications
Comparative Potency
DHPM-93 has been reported as "the most potent inhibitor of sodium iodide symporter (NIS) reported to date" . This exceptional potency suggests its potential value in research and possible therapeutic applications related to thyroid function.
Related Compounds Activity Data
While specific activity data for DHPM-93 itself is limited in the provided search results, we can examine data from related DHPM compounds to understand the potential range of activities:
Table 1: Activity Data for Selected DHPM Derivatives
| Compound | ATPase Activity (μM) | Caco-2 Cell (μM) | HeLa Cell (μM) | T24 Cell (μM) | L929 Cell (μM) |
|---|---|---|---|---|---|
| C9 | 30.25 | 65.80 | 75.59 | 103.21 | 85.97 |
| D1 | 38.73 | 107.57 | 127.99 | 130.43 | 124.87 |
| D2 | 67.29 | 116.48 | neg | neg | neg |
| D3 | 53.57 | neg | 114.85 | neg | neg |
| D4 | 71.29 | 80.54 | neg | 128.54 | 94.54 |
Note: Values represent IC50 in μM; "neg" indicates negative results
This data from other DHPM derivatives illustrates the potential range of bioactivities that compounds in this class can exhibit, though DHPM-93 is specifically optimized for NIS inhibition rather than these other targets.
Current Research Status and Future Directions
Research Status
Research on DHPM-93 represents part of a broader effort to develop effective NIS inhibitors. The identification of this compound as the most potent NIS inhibitor reported indicates significant progress in this field . The evaluation of 115 derivatives with structural modifications suggests extensive exploration of structure-activity relationships to optimize NIS inhibitory activity .
Future Research Directions
Future research on DHPM-93 may focus on:
-
Pharmacokinetic and pharmacodynamic studies: To better understand its behavior in biological systems.
-
In vivo efficacy testing: To validate its potential therapeutic applications.
-
Structural refinement: Further optimization of the molecular structure to enhance potency, selectivity, or drug-like properties.
-
Combination studies: Investigating potential synergistic effects with other therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume